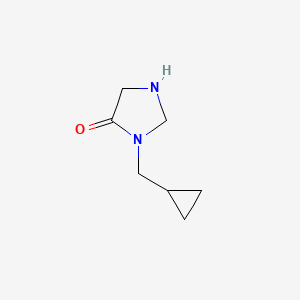

3-(Cyclopropylmethyl)imidazolidin-4-one

説明

“3-(Cyclopropylmethyl)imidazolidin-4-one” is a chemical compound that is used in scientific research . It is a versatile material with a unique structure that enables various applications, including drug discovery and catalysis.

Synthesis Analysis

The synthesis of imidazolidin-4-one, the core structure of “this compound”, has been reported in only a few journal articles . The specific sub-structure motif is reported in 296 journal articles and 65 patents . The different methods reported for creating substituted analogues have been discussed, as well as the application of the moiety in medicinal chemistry projects and alternative uses of these analogues as organic catalysts and prodrugs .

Molecular Structure Analysis

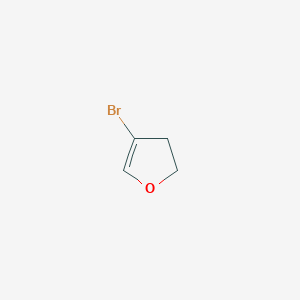

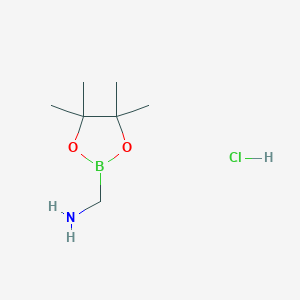

Imidazolidin-4-ones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . They are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .

Chemical Reactions Analysis

Imidazolidin-4-ones have been implicated in the nucleophilic ring opening reactions of α-lactams . In the course of studies on the chemistry of oxyallyl species, a new (3+2) cycloaddition of aza-oxyallyl systems, generated in situ from N-benzyloxy-2-chloroamides in the presence of NEt3, onto N-arylimines yielding imidazolidin-4-ones in moderate to good yields was uncovered .

Physical And Chemical Properties Analysis

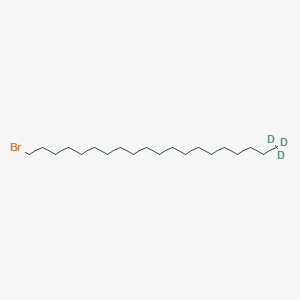

The molecular weight of “this compound” is 140.18 . Its molecular formula is C7H12N2O . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.

科学的研究の応用

Chemistry and Synthesis

- Cycloaddition Reactions: Imidazolidin-4-ones are formed through cycloaddition reactions of aza-oxyallyl systems, yielding products with regioselectivity, supported by computational modeling (Eyilcim et al., 2018).

- Three-Component Reaction Synthesis: Imidazolidin-4-ones are synthesized using a three-component reaction based on a Brønsted acid catalyzed, remote-group-directed dynamic kinetic aza-Michael addition (Xu et al., 2010).

- Reductive Cyclization: Lithium aluminum hydride driven reductive cyclization of imidazolidin-4-ones generates novel bicyclic systems (Chen & Sung, 2006).

Applications in Biochemistry and Pharmacology

- Stereoselective Synthesis: Imidazolidin-4-ones are used in the stereoselective synthesis of bioactive compounds, displaying importance in peptidomimetics and organocatalysis (Ferraz et al., 2007).

- Hydrolytically Cleavable Precursors: These compounds are explored as precursors for the slow release of bioactive volatile carbonyl derivatives, useful in controlled fragrance release (Trachsel et al., 2012).

- Chiral Organocatalysts: Used as recoverable organocatalysts for asymmetric Diels-Alder reactions, imidazolidin-4-ones show potential in enhancing stereoselectivity and catalytic efficiency (Deepa et al., 2019).

- Synthesis of Anti-Inflammatory Agents: Imidazolidine derivatives, including imidazolidin-4-ones, have been investigated for potential anti-inflammatory and analgesic actions (Husain et al., 2015).

作用機序

In a study, it was found that a derivative of imidazolidin-4-one induced mitochondrial pathway apoptosis in colorectal cancer cell lines HCT116 and SW620 by inducing reactive oxygen species (ROS) production . Moreover, the elevated ROS generation activated the c-Jun N-terminal kinase (JNK) pathway, which further accelerated apoptosis .

将来の方向性

Research has synthesized a series of imidazolidin-4-one derivatives, evaluated their anticancer activity, and explored the molecular mechanism of compound 9r-induced apoptosis in colorectal cancer cells . The present results suggest that compound 9r has a potential therapeutic role in colorectal cancer and deserves further exploration as a lead compound for colorectal cancer treatment .

特性

IUPAC Name |

3-(cyclopropylmethyl)imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-3-8-5-9(7)4-6-1-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJAYHXFBZQHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)

![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)